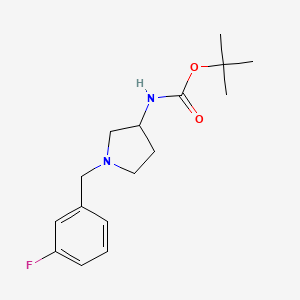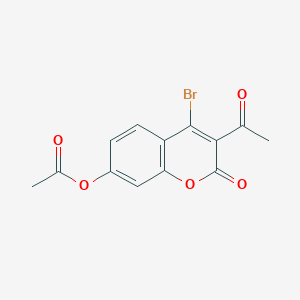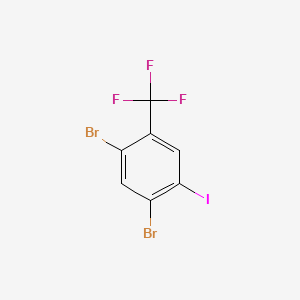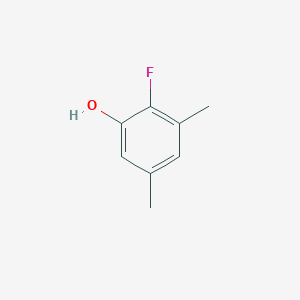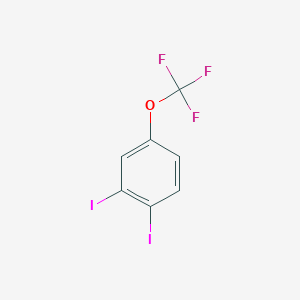
1,2-Diodo-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diodo-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3F3I2O. It is a derivative of benzene, where two iodine atoms and one trifluoromethoxy group are substituted on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diodo-4-(trifluoromethoxy)benzene can be synthesized through various methods. One common approach involves the iodination of 4-(trifluoromethoxy)benzene. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Diodo-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the iodine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1,2-Diodo-4-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the trifluoromethoxy group can influence the reactivity and stability of the compound. The iodine atoms can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
1-Iodo-4-(trifluoromethoxy)benzene: Similar structure but with only one iodine atom.
4-(Trifluoromethoxy)iodobenzene: Another related compound with a single iodine atom and a trifluoromethoxy group.
Uniqueness
1,2-Diodo-4-(trifluoromethoxy)benzene is unique due to the presence of two iodine atoms and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C7H3F3I2O |
|---|---|
Molecular Weight |
413.90 g/mol |
IUPAC Name |
1,2-diiodo-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H3F3I2O/c8-7(9,10)13-4-1-2-5(11)6(12)3-4/h1-3H |
InChI Key |
FVIIEMHHIXVODS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



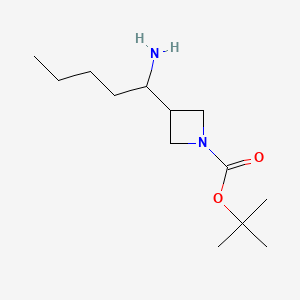
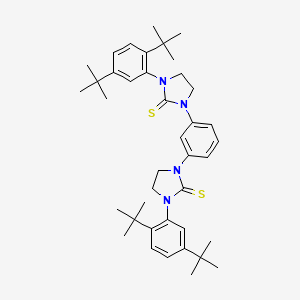



![(1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate](/img/structure/B14780111.png)

![2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide](/img/structure/B14780122.png)
